4H-1,3-Benzoxazin-4-one, 2,3-dihydro-

Description

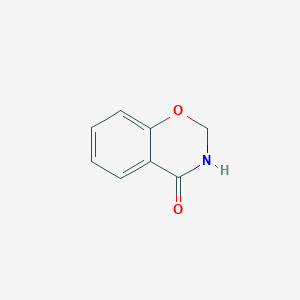

The compound 2,3-dihydro-4H-1,3-benzoxazin-4-one is a member of the benzoxazinone (B8607429) family, a class of heterocyclic compounds that has garnered considerable attention from the scientific community. nih.gov These molecules are characterized by a bicyclic structure where a benzene (B151609) ring is fused to an oxazine (B8389632) ring containing a ketone group. chemistryviews.org

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1,3-benzoxazin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c10-8-6-3-1-2-4-7(6)11-5-9-8/h1-4H,5H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBYIZRPBXCCDQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1NC(=O)C2=CC=CC=C2O1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30438812 | |

| Record name | 4H-1,3-Benzoxazin-4-one, 2,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30438812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5651-40-1 | |

| Record name | 4H-1,3-Benzoxazin-4-one, 2,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30438812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4h 1,3 Benzoxazin 4 One, 2,3 Dihydro and Its Derivatives

Cyclization Strategies for the Benzoxazinone (B8607429) Core Formation

The formation of the benzoxazinone ring system is typically achieved through cyclization reactions that form a C-O bond between the carboxylic acid group and a newly formed hemiaminal or a related intermediate.

Anthranilic acids are versatile precursors for the synthesis of 4H-1,3-benzoxazin-4-ones due to the presence of ortho-amino and carboxylic acid functionalities, which are perfectly positioned for intramolecular cyclization.

A prominent one-pot method for synthesizing 2-alkyl and 2-aryl-4H-benzo[d] nih.govmdpi.comoxazin-4-ones involves the acid-catalyzed reaction of anthranilic acids with orthoesters. nih.govnih.govresearchgate.netresearchgate.net This transformation has been successfully carried out using both conventional thermal heating and microwave irradiation. nih.govnih.govresearchgate.netresearchgate.net The reaction is typically catalyzed by acetic acid in an ethanol (B145695) solvent. nih.govresearchgate.netresearchgate.netsemanticscholar.org The process involves initial condensation to form an iminium intermediate, followed by ring closure and subsequent elimination of ethanol to yield the final product. nih.govmdpi.com

The condensation of anthranilic acids with orthoesters does not always proceed to the fully aromatic 4H-benzo[d] nih.govmdpi.comoxazin-4-one. nih.govsemanticscholar.org In many instances, the reaction stops after the initial ring closure, leading to the isolation of stable (±)-2-alkyl/aryl-2-ethoxy-1,2-dihydro-4H-benzo[d] nih.govmdpi.comoxazin-4-one intermediates. nih.govmdpi.comnih.gov This occurs when the final elimination of an ethanol molecule is difficult to achieve under the reaction conditions. mdpi.comnih.gov

The choice between the formation of the dihydro analog and the aromatic benzoxazinone can sometimes be controlled by modifying the reaction parameters. semanticscholar.org For example, the reaction between anthranilic acid and triethyl orthobenzoate under thermal conditions yielded the dihydro intermediate after 24 hours, whereas extending the reaction time to 48 hours favored the formation of the aromatic 4H-benzoxazin-4-one. nih.govmdpi.comsemanticscholar.org However, in some cases, such as with triethyl orthobutyrate, an inseparable mixture of the dihydro product and the benzoxazinone was obtained. nih.govmdpi.com

The electronic properties of the substituents on the anthranilic acid ring play a crucial role in determining the product distribution. nih.govsemanticscholar.org There is a clear correlation between the electron density of the aromatic ring and the reaction outcome. nih.govsemanticscholar.org

Electron-donating groups (e.g., -OCH₃, -CH₃) on the anthranilic acid ring increase the electron density and facilitate the final elimination step, thus favoring the formation of the aromatic 4H-benzo[d] nih.govmdpi.comoxazin-4-one product. mdpi.comnih.govsemanticscholar.org

Electron-withdrawing groups (e.g., -NO₂, -Cl) decrease the electron density on the aromatic ring and on the nitrogen atom of the intermediate. mdpi.comnih.govsemanticscholar.orgorganic-chemistry.org This diminished availability of the nitrogen lone pair electrons makes the elimination of the final ethanol molecule more difficult, leading to a tendency to isolate the 1,2-dihydro-4H-benzo[d] nih.govmdpi.comoxazin-4-one product. mdpi.comorganic-chemistry.org A strongly electron-withdrawing pyridine (B92270) ring in place of a phenyl ring can even suppress the reaction entirely. nih.govmdpi.com

| Anthranilic Acid Substituent | Orthoester | Condition | Predominant Product | Reference |

|---|---|---|---|---|

| H | Triethyl orthobenzoate | Thermal, 24h | Dihydro analog | nih.govmdpi.comsemanticscholar.org |

| H | Triethyl orthobenzoate | Thermal, 48h | Aromatic Benzoxazinone | nih.govmdpi.comsemanticscholar.org |

| -OCH₃ (electron-donating) | Various | Thermal / Microwave | Aromatic Benzoxazinone | mdpi.comnih.govsemanticscholar.org |

| -NO₂ (electron-withdrawing) | Various | Thermal / Microwave | Dihydro analog | mdpi.comnih.govsemanticscholar.org |

| -Cl (electron-withdrawing) | Various | Thermal / Microwave | Dihydro analog | semanticscholar.org |

A classical and widely used method for synthesizing 2-substituted-4H-3,1-benzoxazin-4-ones involves the acylation of anthranilic acid. uomosul.edu.iqumich.edu This can be achieved using either acid chlorides or acid anhydrides.

When using acid chlorides, the reaction typically requires two equivalents of the acylating agent in the presence of a base like pyridine. mdpi.comuomosul.edu.iqnih.gov The established mechanism suggests that one molecule of the acid chloride acylates the amino group of anthranilic acid, while the second molecule reacts with the carboxylic acid group to form a mixed anhydride (B1165640). uomosul.edu.iq Subsequent intramolecular cyclization with the loss of a carboxylic acid molecule affords the 2-substituted benzoxazinone derivative. uomosul.edu.iq

Alternatively, heating anthranilic acid or its substituted derivatives with acetic anhydride leads to the formation of 2-methyl-3,1-(4H)-benzoxazin-4-one derivatives. uomosul.edu.iqnih.gov In a related procedure, N-acyl anthranilic acids can be cyclized to the corresponding 2-substituted benzoxazinones by refluxing with acetic anhydride. uomosul.edu.iqnih.gov Another variation involves reacting anthranilic acid with an acyl chloride like N-phthaloylglycyl chloride to form an N-acyl intermediate, which is then cyclized using an agent such as cyanuric chloride to yield the benzoxazinone. nih.gov

| Acylating Agent | Reagents/Conditions | Intermediate Step | Product Type | Reference |

|---|---|---|---|---|

| Aroyl Chlorides | Pyridine (base) | N-acylation and mixed anhydride formation | 2-Aryl-benzoxazin-4-ones | mdpi.comuomosul.edu.iqnih.gov |

| Acetic Anhydride | Heating | N-acetylation followed by cyclization | 2-Methyl-benzoxazin-4-one | uomosul.edu.iqnih.gov |

| N-phthaloylglycyl chloride | Triethylamine, then Cyanuric Chloride | Formation of N-acyl anthranilic acid | 2-(N-phthaloylmethyl)-4H-3,1-benzoxazin-4-one | nih.gov |

One-pot syntheses are highly efficient as they reduce the need for intermediate purification, saving time and resources. Several such routes to benzoxazinones from anthranilic acids have been developed.

The previously discussed reaction of anthranilic acids with orthoesters is a prime example of a one-pot synthesis. nih.govresearchgate.netresearchgate.netsemanticscholar.org Another notable one-pot approach is a CuCl-catalyzed decarboxylative coupling of anthranilic acids with α-keto acids, which proceeds under mild conditions to give 2-substituted-4H-benzo[d] nih.govmdpi.comoxazin-4-ones in good yields. nih.gov

Furthermore, a one-pot condensation of anthranilic acids and aryl aldehydes in the presence of acetic anhydride, facilitated by ultrasound irradiation, provides an excellent yield of N-acetyl-2-aryl-1,2-dihydro-4H-1,3-benzoxazin-4-ones under transition-metal-free conditions. nih.gov Palladium-catalyzed carbonylative cyclization of anthranilic acid with aryl bromides also serves as an efficient one-pot protocol for accessing benzoxazinone derivatives. umich.eduorganic-chemistry.org

Condensation with Orthoesters under Thermal and Microwave Conditions

Transition-Metal-Catalyzed Cyclization Approaches

Transition-metal catalysis offers powerful and versatile strategies for the synthesis of benzoxazinone rings, often providing high efficiency and selectivity under mild conditions.

Palladium catalysts have been effectively employed in the synthesis of dihydrobenzoxazinones through various mechanisms. One such method involves the intramolecular controllable C-H activation of N-alkyl-N-arylanthranilic acids. nih.gov Using palladium acetate (B1210297) as the catalyst and silver(I) oxide (Ag₂O) as the oxidant, this strategy promotes the activation of a C(sp³)-H bond in the alkyl group, leading to the formation of a silver-carboxylate complex. nih.gov Subsequent cyclization via C-O bond formation and reductive elimination from the palladium complex yields the desired 1,2-dihydro-4H-benzoxazine-4-ones. nih.gov

Another powerful palladium-catalyzed approach is the cyclocarbonylation of o-iodoanilines with acid chlorides. capes.gov.br This one-pot reaction proceeds in the presence of carbon monoxide and a palladium catalyst to afford 2-substituted-4H-3,1-benzoxazin-4-ones in good to excellent yields. capes.gov.br The proposed mechanism involves the in situ formation of an amide from the o-iodoaniline and acid chloride, followed by oxidative addition to Pd(0), insertion of carbon monoxide, and subsequent intramolecular cyclization. capes.gov.br

Furthermore, a highly regio- and stereoselective 6-exo-dig cyclization of N-acyl-o-alkynylanilines can be achieved using a palladium(II) acetate catalyst with acetic acid as an additive. nih.govacs.org This reaction unpredictably favors the formation of 4-alkylidene-3,1-benzoxazines under suitable conditions. nih.govacs.org

| Substrate | Catalyst/Reagents | Method | Product | Reference |

| N-alkyl-N-arylanthranilic acid | Pd(OAc)₂, Ag₂O | Intramolecular C-H activation | 1,2-dihydro-(4H)-3,1-benzoxazin-4-one | nih.gov |

| o-Iodoaniline, Acid chloride | Pd catalyst, CO | Cyclocarbonylation | 2-substituted-4H-3,1-benzoxazin-4-one | capes.gov.br |

| N-acyl-o-alkynylaniline | Pd(OAc)₂, Acetic acid | 6-exo-dig Cyclization | 4-alkylidene-4H-3,1-benzoxazine | nih.govacs.org |

Copper catalysts are instrumental in oxidative cyclization reactions to form the benzoxazinone scaffold. A notable example is the copper-catalyzed Ullmann-type N-arylation followed by aerobic oxidation. nih.gov In this process, the reaction between 2-iodobenzoic acids and benzylamines can be directed towards the formation of 2-(benzylamino)benzoic acid. nih.gov This intermediate is then subjected to intramolecular cyclization and subsequent aerobic oxidation, mediated by the copper catalyst, to yield the final benzoxazine-4-one product. nih.gov While some copper-catalyzed oxidative cyclizations are used to produce related heterocycles like benzoxazoles from glycine (B1666218) derivatives, the application to benzoxazinones often involves the formation of a C-N bond followed by an oxidative C-O ring closure. nih.govrsc.org

Gold catalysts, particularly gold(I) complexes, have emerged as highly effective for the synthesis of benzoxazinones via heteroannulation. researchgate.net A gold(I)-catalyzed cycloisomerization of N-(2-alkynyl)aryl benzamides provides a direct route to substituted 4H-benzo[d] researchgate.netdigitellinc.comoxazines. nih.gov This reaction proceeds through a chemoselective 6-exo-dig oxygen cyclization pathway under very mild conditions, such as room temperature or gentle heating at 30°C, and does not require an inert atmosphere. nih.gov The mechanism is believed to start with the coordination of the cationic gold(I) complex to the alkyne moiety of the substrate, which activates it for nucleophilic attack by the amide oxygen, leading to cyclization. nih.gov

Similarly, a gold(I)-catalyzed heteroannulation of salicylic (B10762653) amides with alkynes has been developed to produce a wide array of 1,3-benzoxazin-4-one derivatives. nih.gov This protocol highlights the utility of gold catalysis in constructing complex heterocyclic skeletons efficiently. nih.gov

| Substrate | Catalyst | Method | Product | Reference |

| N-(2-alkynyl)aryl benzamides | Gold(I) complex | 6-exo-dig Cycloisomerization | 4-benzyliden-2-aryl-4H-benzo[d] researchgate.netdigitellinc.comoxazines | nih.gov |

| Salicylic amides, Alkynes | Gold(I) complex | Heteroannulation | 1,3-Benzoxazin-4-one derivatives | nih.gov |

Oxidative Approaches to Benzoxazinone Ring Systems

Oxidative methods provide a powerful means for constructing benzoxazinone rings, often involving the formation of key C-O or C-N bonds in the cyclization step. These reactions can be mediated by various oxidizing agents and are sometimes performed under metal-free conditions.

A metal-free oxidative coupling reaction using a combination of molecular iodine (I₂) and tert-butyl hydroperoxide (TBHP) has been developed for the synthesis of 2-aminobenzoxazinones. researchgate.netnih.gov This method involves the reaction of amino-based bis-nucleophiles, such as 2-aminophenols, with isocyanides. researchgate.netnih.gov The I₂/TBHP system promotes an oxidative coupling and subsequent isocyanide insertion, leading to the formation of the benzoxazinone ring in moderate to excellent yields. nih.gov

The plausible reaction mechanism for this domino reaction begins with the condensation of the starting materials, catalyzed by iodine. nih.gov This is followed by a sequence of transformations promoted by the I₂/TBHP system to yield the final product. nih.gov This methodology is advantageous as it avoids the use of expensive and toxic transition metals, making it a greener and more cost-effective approach. researchgate.netnih.gov The reaction conditions are generally mild, and the procedure is practical for synthesizing a range of functionalized and potentially biologically active molecules. nih.gov

| Reactants | Reagents | Key Features | Product | Yield | Reference |

| Amino-based bisnucleophiles (e.g., 2-aminophenol), Isocyanides | I₂, TBHP | Metal-free, Oxidative coupling, Isocyanide insertion | 2-Aminobenzoxazinones | Moderate to Excellent | researchgate.netnih.gov |

Hypervalent Iodine(III)-Mediated Cross-Dehydrogenative Coupling

A notable strategy for the synthesis of the 2,3-dihydro-4H-1,3-benzoxazin-4-one skeleton involves a cross-dehydrogenative coupling (CDC) reaction. This approach achieves the direct formation of a C-O bond, a key step in constructing the oxazinone ring, under transition-metal-free conditions.

Researchers have developed a method where N-iodosuccinimide (NIS), a hypervalent iodine(III) reagent, effectively mediates the α-functionalization of the sp³ C-H bond of N-alkyl-N-aryl anthranilic acids. nih.gov This activation is followed by an intramolecular oxidative C-O bond formation, leading directly to the 1,2-dihydro-benzoxazin-4-one ring system. nih.gov This process represents an efficient pathway for creating the heterocyclic core through direct C-H activation, avoiding the need for pre-functionalized substrates. nih.gov Hypervalent iodine reagents are recognized for their ability to act as initiators for various chemical reactions, functioning similarly to transition metal catalysts in promoting oxidative transformations. nih.govarkat-usa.org

Solvent-Free Synthetic Protocols

In the pursuit of greener and more efficient chemical processes, solvent-free synthetic methods have been explored for the preparation of 2,3-dihydro-4H-1,3-benzoxazin-4-one derivatives. One such protocol is observed in the context of ultrasound-assisted synthesis.

In a one-pot condensation reaction of anthranilic acids and aryl aldehydes in the presence of acetic anhydride, optimization studies revealed that performing the reaction under solvent-free conditions led to superior outcomes. nih.gov While the use of solvents under conventional thermal heating resulted in moderate yields (45–65%), forgoing a solvent entirely under ultrasound irradiation provided excellent yields of the desired N-acetyl-2-aryl-1,2-dihydro-4H-1,3-benzoxazin-4-ones. nih.gov This highlights the potential of solvent-free conditions to not only improve the environmental profile of the synthesis but also to enhance reaction efficiency.

Ultrasound-Assisted Synthesis

The application of ultrasound irradiation offers a significant enhancement to the synthesis of 2,3-dihydro-4H-1,3-benzoxazin-4-one derivatives, promoting higher yields and shorter reaction times. nanobioletters.comscilit.com This sonochemical approach has been successfully applied to a one-pot, three-component reaction.

A notable example involves the condensation of anthranilic acids with aryl aldehydes in the presence of acetic anhydride under ultrasound irradiation. nih.gov This method efficiently produces N-acetyl-2-aryl-1,2-dihydro-4H-1,3-benzoxazin-4-ones in excellent yields. nih.govresearchgate.net The process is notable for being transition-metal-free and highly effective, showcasing the advantages of sonochemistry in facilitating the construction of the benzoxazinone ring system. nih.gov The use of ultrasound provides a powerful alternative to conventional heating, often leading to improved reaction rates and yields. nanobioletters.com

Table 1: Comparison of Synthetic Methods for N-acetyl-2-aryl-1,2-dihydro-4H-1,3-benzoxazin-4-ones

| Method | Conditions | Solvent | Yield | Reference |

|---|---|---|---|---|

| Thermal | Heating | Various Solvents | 45-65% | nih.gov |

| Ultrasound | Sonication | Solvent-Free | Excellent | nih.gov |

Use of Specific Cyclizing Agents (e.g., Cyanuric Chloride/Dimethylformamide)

A highly effective and mild method for the synthesis of 2-substituted 4H-3,1-benzoxazin-4-ones utilizes a combination of cyanuric chloride and N,N-dimethylformamide (DMF). nih.govresearchgate.net This reagent system forms an iminium cation in situ, which acts as a potent cyclizing agent for the cyclodehydration of N-acylanthranilic acids. nih.govresearchgate.net

The reaction typically proceeds at room temperature in a one-pot manner, offering high yields of the desired benzoxazinone derivatives. nih.gov This method presents several advantages over traditional cyclizing agents like acetic anhydride or thionyl chloride, including milder reaction conditions, simplified workup procedures, and reduced energy consumption. nih.govresearchgate.net The versatility of this approach allows for the synthesis of a wide array of 2-substituted derivatives. nih.govresearchgate.net For instance, the synthesis of 2-phenyl-4H-3,1-benzoxazin-4-one from N-benzoyl anthranilic acid using cyanuric chloride as the cyclizing agent has been reported with good yields. mdpi.com

Table 2: Synthesis of 2-Substituted 4H-3,1-Benzoxazin-4-ones using Cyanuric Chloride/DMF

| Starting Material | 2-Substituent | Yield | Reference |

|---|---|---|---|

| N-Benzoyl anthranilic acid | Phenyl | 67.8% | mdpi.com |

| N-Acylanthranilic acids | Various | High | nih.gov |

Functional Group Interconversions and Derivatization during Synthesis

Introduction of Substituents at the 2-Position

The substituent at the 2-position of the 4H-1,3-benzoxazin-4-one ring is crucial for defining the molecule's properties and can be introduced through various synthetic routes, typically starting from anthranilic acid or its derivatives.

One of the most common methods involves the reaction of anthranilic acid with acid anhydrides or acid chlorides. uomosul.edu.iq For example, heating anthranilic acid with acetic anhydride leads to the formation of 2-methyl-4H-3,1-benzoxazin-4-one. uomosul.edu.iqchemicalbook.com Similarly, reacting anthranilic acid with two equivalents of an aroyl chloride in pyridine yields the corresponding 2-aryl-3,1-benzoxazin-4-one derivative. uomosul.edu.iq

Another pathway involves the condensation of anthranilic acid with aldehydes. The synthesis of 2-(4-hydroxyphenyl)-1,2-dihydro-4H-benzo[d] nih.govresearchgate.netoxazin-4-one has been achieved through this approach. researchgate.net Furthermore, 2,2-disubstituted 2,3-dihydro-4H-1,3-benzoxazin-4-ones can be prepared from the reaction of salicylamide (B354443) with ketones, such as cyclohexanone, which serves as a novel chiral auxiliary. nih.gov

N-Substitution Strategies (e.g., at 3-position)

Modification at the 3-position (N-substitution) of the 2,3-dihydro-4H-1,3-benzoxazin-4-one scaffold is another key strategy for creating diverse derivatives. These substitutions are often achieved by incorporating the desired group during the cyclization step or by post-synthesis modification.

A direct approach involves the use of N-substituted anthranilic acids as precursors. For instance, the reaction of anthranilic acids with aryl aldehydes and acetic anhydride under ultrasound irradiation directly installs an acetyl group at the N-3 position, yielding N-acetyl-2-aryl-1,2-dihydro-4H-1,3-benzoxazin-4-ones. nih.gov Patent literature also describes various N-substituted derivatives of 2,3-dihydro-4H-1,3-benzoxazin-4-one for pharmaceutical applications. google.com

It is important to note that when using starting materials with amino functionalities, care must be taken to ensure substitution occurs at the desired nitrogen atom. For example, in the synthesis of certain derivatives, X-ray crystallography was required to confirm that substitution occurred at the 2-amino position rather than the 3-position of the benzoxazine (B1645224) ring. researchgate.net

Reaction Mechanism Elucidation in Benzoxazinone Formation

The formation of the 2,3-dihydro-4H-1,3-benzoxazin-4-one core from precursors such as anthranilic acid or salicylamide with carbonyl compounds or their equivalents is a process that can involve several key reactive intermediates and mechanistic steps. Understanding these pathways is crucial for optimizing reaction conditions and controlling product selectivity.

Iminium Ion Intermediates

A prominent pathway in the formation of 2,3-dihydro-4H-1,3-benzoxazin-4-ones, particularly when reacting anthranilic acids with orthoesters, involves the generation of an iminium ion intermediate. nih.govresearchgate.net This mechanism is initiated by the reaction of the amino group of anthranilic acid with a carbocation, which is generated from the orthoester. nih.govresearchgate.net The subsequent steps involve a proton exchange and the elimination of a molecule of ethanol to form the crucial iminium intermediate. nih.govresearchgate.net

In a related synthesis, N-acetyl-2-aryl-1,2-dihydro-4H-1,3-benzoxazin-4-ones can be accessed from anthranilic acids and aryl aldehydes in the presence of acetic anhydride. This transformation proceeds through an imine intermediate, which is conceptually similar to the iminium ion in that it features a carbon-nitrogen double bond that is key to the subsequent cyclization step. nih.gov

The general scheme for the involvement of an iminium intermediate can be summarized as follows:

Formation of a reactive electrophile: An orthoester, in the presence of an acid catalyst, can generate a stabilized carbocation.

Nucleophilic attack and iminium formation: The primary amine of anthranilic acid attacks the electrophile. Subsequent proton exchange and elimination of an alcohol molecule lead to the formation of an iminium ion.

Intramolecular cyclization: The carboxylate group of the anthranilic acid moiety then acts as an intramolecular nucleophile, attacking the electrophilic carbon of the iminium ion.

Protonation and stabilization: The resulting intermediate is then protonated to yield the final 2,3-dihydro-4H-1,3-benzoxazin-4-one structure.

Carbocation Pathways

Carbocation pathways are intrinsically linked to the formation of iminium ions in the synthesis of 2,3-dihydro-4H-1,3-benzoxazin-4-ones, especially when orthoesters are used as the carbonyl source. nih.govresearchgate.net The reaction is often initiated by the acid-catalyzed generation of a stabilized carbocation from the orthoester. nih.govresearchgate.net This electrophilic species is then attacked by the nucleophilic amino group of anthranilic acid.

It is noteworthy that the electronic nature of the substituents on the anthranilic acid can influence the stability of intermediates and the reaction outcome. Electron-withdrawing groups on the aromatic ring of the anthranilic acid have been observed to favor the formation of the dihydro intermediate, suggesting that they may modulate the reactivity of the nucleophilic centers and the stability of the cationic intermediates. researchgate.net

Role of Proton Exchange and Elimination Steps

Proton exchange and elimination steps are fundamental to the progression of the reaction mechanism in forming 2,3-dihydro-4H-1,3-benzoxazin-4-ones. nih.govresearchgate.net These steps are crucial for the formation of key intermediates and the final product.

In the context of the reaction between anthranilic acid and an orthoester, the initial formation of the iminium intermediate is facilitated by a proton exchange and the loss of an ethanol molecule. nih.govresearchgate.net Following the intramolecular cyclization, a final protonation step is typically required to yield the neutral dihydrobenzoxazinone product.

The final elimination step is critical in determining whether the reaction yields the 2,3-dihydro product or the fully aromatic 4H-1,3-benzoxazin-4-one. In some cases, the reaction may stall at the dihydro stage, particularly when the final elimination of a second molecule of ethanol (in the case of orthoester reactants) is difficult. researchgate.net This difficulty can be influenced by the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups on the aryl ring of the anthranilic acid can diminish the availability of the lone pair of electrons on the nitrogen atom, which are crucial for the elimination of the second ethanol molecule to form the fully aromatized benzoxazinone. researchgate.net This electronic effect often leads to the isolation of the more stable 2,3-dihydro-4H-1,3-benzoxazin-4-one derivative. researchgate.net

The table below summarizes the key mechanistic features in the formation of 2,3-dihydro-4H-1,3-benzoxazin-4-one.

| Mechanistic Feature | Description | Key Reactants | References |

| Iminium Ion Intermediate | Formed from the reaction of the amino group with a carbonyl equivalent, followed by proton exchange and elimination. It is the key electrophile for the intramolecular cyclization. | Anthranilic Acid, Orthoesters, Aldehydes | nih.gov, researchgate.net |

| Carbocation Pathway | Initiated by the acid-catalyzed formation of a stabilized carbocation from an orthoester, which is then attacked by the nucleophilic amine. | Anthranilic Acid, Orthoesters | nih.gov, researchgate.net |

| Proton Exchange | Occurs at various stages of the reaction to activate and neutralize intermediates. | Acid/Base Catalysts | nih.gov, researchgate.net |

| Elimination Steps | Crucial for the formation of the iminium ion (e.g., loss of ethanol) and can determine the final product (dihydro vs. aromatic). | Orthoesters | researchgate.net |

Chemical Reactivity and Ring Transformations of 4h 1,3 Benzoxazin 4 One, 2,3 Dihydro

Nucleophilic Ring-Opening Reactions

The chemistry of 2,3-dihydro-4H-1,3-benzoxazin-4-ones is dominated by the susceptibility of the oxazinone ring to cleavage by nucleophiles. researchgate.net This reactivity stems from the strained nature of the heterocyclic ring and the presence of the carbonyl group, which activates the adjacent C-O bond. The attack of a nucleophile typically occurs at the C-4 carbonyl carbon, leading to the opening of the ring and the formation of an acyclic intermediate, which can then undergo subsequent cyclization or other transformations.

Reactions with Nitrogen Nucleophiles (e.g., Amines, Hydrazines, Hydroxylamine)

Nitrogen-based nucleophiles are among the most extensively studied reagents in their reactions with benzoxazinone (B8607429) systems, providing a versatile route to various nitrogen-containing heterocycles, particularly quinazolinones. researchgate.netsemanticscholar.org The general mechanism involves the initial attack of the nitrogen nucleophile on the electrophilic carbonyl carbon of the benzoxazinone ring, leading to a ring-opened intermediate that subsequently cyclizes.

The reaction of 2,3-dihydro-4H-1,3-benzoxazin-4-ones with primary amines, hydrazines, and hydroxylamine (B1172632) is a well-established method for the synthesis of 4(3H)-quinazolinone derivatives. semanticscholar.orgnih.gov For instance, the reaction of 6,8-dibromo-2-phenyl-4H-3,1-benzoxazin-4-one with various nitrogen nucleophiles such as hydroxylamine hydrochloride, 4-aminoacetophenone, and o-phenylenediamine (B120857) yields the corresponding 3-substituted-4(3H)-quinazolinones. semanticscholar.org Similarly, 6-bromo-2-phenyl-4H-3,1-benzoxazin-4-one reacts with hydrazine (B178648) hydrate (B1144303) to form 3-amino-6-bromo-2-phenyl-4(3H)-quinazolinone. researchgate.net

The reaction conditions for these transformations can vary, often involving refluxing in a suitable solvent like ethanol (B145695) or acetic acid. semanticscholar.orgresearchgate.net The choice of solvent can sometimes influence the reaction pathway. nih.gov

Table 1: Synthesis of Quinazolinone Derivatives from Benzoxazinones and Nitrogen Nucleophiles

| Benzoxazinone Derivative | Nitrogen Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| 6,8-Dibromo-2-phenyl-4H-3,1-benzoxazin-4-one | Hydroxylamine hydrochloride | 6,8-Dibromo-3-hydroxy-2-phenyl-4(3H)-quinazolinone | - | - | semanticscholar.org |

| 6,8-Dibromo-2-phenyl-4H-3,1-benzoxazin-4-one | 4-Aminoacetophenone | 3-(4-Acetylphenyl)-6,8-dibromo-2-phenyl-4(3H)-quinazolinone | - | - | semanticscholar.org |

| 6-Bromo-2-phenyl-4H-3,1-benzoxazin-4-one | Hydrazine hydrate | 3-Amino-6-bromo-2-phenyl-4(3H)-quinazolinone | - | - | researchgate.net |

| 2-Ethoxy-(4H)-3,1-benzoxazin-4-one | Ethanolamine (B43304) | 2-Ethoxycarbonylamino(β-hydroxyethyl)benzamide | Boiling ethanol, 3 h | 80 | nih.gov |

In some cases, the ring-opened acyclic intermediate formed from the reaction of a benzoxazinone with a nitrogen nucleophile can be isolated. researchgate.net These acyclic products are valuable synthons for the construction of other heterocyclic systems. For example, the reaction of 2-ethoxy-(4H)-3,1-benzoxazin-4-one with ethanolamine in boiling ethanol initially yields the acyclic 2-ethoxycarbonylamino(β-hydroxyethyl)benzamide. nih.gov This intermediate can then be cyclized to the corresponding quinazolinone upon heating above its melting point. nih.gov

This strategy allows for a stepwise approach to more complex heterocyclic structures, where the acyclic intermediate can be modified before the final cyclization step.

The reaction of 2-ethoxy-(4H)-3,1-benzoxazin-4-one with various nitrogen nucleophiles is proposed to proceed through the formation of an amidine salt as an intermediate. nih.gov This hypothesis is supported by the observation that the nature of the final product can be influenced by the reaction conditions and the specific nucleophile used. nih.gov The formation of this intermediate highlights the complex mechanistic pathways that can be involved in the ring-opening and subsequent transformations of benzoxazinone derivatives.

Reactions with Carbon Nucleophiles (e.g., Grignard Reagents, Malononitrile)

Carbon-based nucleophiles also react with 2,3-dihydro-4H-1,3-benzoxazin-4-ones, leading to ring-opening and the formation of new carbon-carbon bonds. These reactions provide access to a different set of molecular scaffolds compared to those obtained with nitrogen nucleophiles.

The reaction of 2-substituted (4H)-3,1-benzoxazin-4-ones with Grignard reagents can lead to different products depending on the reaction conditions and the structure of the starting materials. semanticscholar.org In some cases, the reaction results in the formation of tertiary carbinols through the addition of two molecules of the Grignard reagent to the carbonyl carbon, accompanied by the cleavage of the oxazinone ring. semanticscholar.org

An interesting heterocyclic transformation occurs when 6,8-dibromo-2-phenyl-(4H)-3,1-benzoxazin-4-one is treated with malononitrile (B47326) in the presence of sodium ethoxide. semanticscholar.org This reaction does not yield the expected simple addition product but instead results in the formation of a 4-hydroxy-3-cyanoquinoline derivative. semanticscholar.org This transformation underscores the potential for complex rearrangements and cyclizations following the initial nucleophilic attack.

Table 2: Reactions of Benzoxazinones with Carbon Nucleophiles

| Benzoxazinone Derivative | Carbon Nucleophile | Product | Reaction Conditions | Reference |

|---|---|---|---|---|

| 6,8-Dibromo-2-phenyl-(4H)-3,1-benzoxazin-4-one | Malononitrile | 6,8-Dibromo-3-cyano-4-hydroxy-2-phenylquinoline | Ethanolic sodium ethoxide | semanticscholar.org |

Reactions with Sulfur Nucleophiles (e.g., L-cysteine)

Sulfur nucleophiles can also participate in the ring-opening of benzoxazinone derivatives. The reaction of 2-ethoxy-(4H)-3,1-benzoxazin-4-one with L-cysteine has been investigated, demonstrating the versatility of the benzoxazinone scaffold in reacting with a range of nucleophiles. nih.gov Sulfur nucleophiles, being generally soft, are effective in attacking the electrophilic centers of the benzoxazinone ring. msu.edu The greater nucleophilicity of sulfur compared to oxygen often leads to selective reactions at the sulfur atom in molecules containing both functionalities. msu.edu

Influence of Solvent on Reaction Outcomes

The choice of solvent plays a significant role in the outcome of chemical reactions involving benzoxazinone derivatives, influencing reaction rates, yields, and sometimes the reaction pathway itself.

In the context of the Vilsmeier-Haack reaction, which typically uses a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), the amide itself can often serve as the solvent ijpcbs.com. However, other solvents such as chloroform, benzene (B151609), dioxane, and tetrahydrofuran (B95107) have also been employed ijpcbs.com. Kinetic studies on the Vilsmeier-Haack formylation of related heterocyclic compounds, such as thiophenes, have indicated that the rate of substitution is only marginally affected by the polarity of the solvent rsc.org.

Conversely, in other synthetic routes, the presence or absence of a solvent can be critical. For instance, in the ultrasound-assisted synthesis of N-acetyl-2-aryl-2,3-dihydro-4H-1,3-benzoxazin-4-ones from anthranilic acids and aryl aldehydes, conducting the reaction under thermal, solvent-free conditions provides superior yields compared to reactions run in solvents, where yields were noted to be in the range of 45–65% nih.gov. Modern, non-conventional techniques highlight the benefits of avoiding traditional solvents. Solvent-free reactions, activated by grinding in a mortar and pestle or by microwave irradiation, have been shown to dramatically shorten reaction times and improve yields for related transformations semanticscholar.org. These methods are considered more environmentally benign and economically viable by reducing chemical waste and energy consumption semanticscholar.org.

Rearrangement and Ring Expansion Reactions

2,3-dihydro-4H-1,3-benzoxazin-4-one and its derivatives are prone to significant structural reorganization, particularly under electrophilic conditions, leading to the formation of new and more complex heterocyclic systems.

Vilsmeier-Haack Formylation and Subsequent Rearrangements

The Vilsmeier-Haack reaction is a powerful tool not only for formylation but also for inducing profound molecular rearrangements in heterocyclic systems. When 2,3-dihydro-4H-1,3-benzoxazin-4-ones are subjected to the Vilsmeier reagent (typically a chloromethyleniminium salt generated from DMF and POCl₃), they undergo a deep-seated transformation of their carbon skeleton rather than a simple formylation.

This process is distinct from the reactions of the isomeric 3,1-benzoxazin-4-ones. Research indicates that 1,3-benzoxazin-4-ones react with the Vilsmeier reagent at elevated temperatures (75–80 °C) to yield chromene derivatives, whereas 3,1-benzoxazines react at ambient temperature to produce acridine (B1665455) derivatives nih.gov. The reaction is initiated by an electrophilic attack, leading to the reversible formation of an anomeric oxygen-stabilized cation. This intermediate undergoes ring-opening to form an oxonium ion, which is the precursor to the rearranged products nih.gov.

A significant outcome of the Vilsmeier-Haack reaction on 2,3-dihydro-4H-1,3-benzoxazin-4-ones is their rearrangement into functionalized 2H- or 4H-chromenes. nih.gov This transformation involves a substantial reorganization of the benzoxazinone framework. The reaction of various substituted 2,3-dihydro-4H-1,3-benzoxazin-4-ones with the Vilsmeier reagent, followed by hydrolysis, leads to the formation of chromene-4-carbaldehydes.

For example, 2,2-dimethyl substituted benzoxazinones react with the Vilsmeier reagent to afford dialdehydes. nih.gov The specific products obtained and their yields are dependent on the substitution pattern of the starting benzoxazinone and the reaction time. The reaction typically requires heating at 75-80 °C for 1 to 4 hours. nih.gov

| Starting Benzoxazinone Derivative | Reaction Time (h) | Product (Chromene Derivative) | Yield (%) |

|---|---|---|---|

| 2,2,6-Trimethyl-2,3-dihydro-4H-1,3-benzoxazin-4-one | 1 | 2,2,6-Trimethyl-2H-chromene-4-carbaldehyde | 75 |

| 6-Bromo-2,2-dimethyl-2,3-dihydro-4H-1,3-benzoxazin-4-one | 1 | 6-Bromo-2,2-dimethyl-2H-chromene-4-carbaldehyde | 72 |

| 2,2-Dimethyl-2,3-dihydro-4H-1,3-benzoxazin-4-one | 1 | 2,2-Dimethyl-2H-chromene-4-carbaldehyde | 70 |

| 2-Methyl-2-phenyl-2,3-dihydro-4H-1,3-benzoxazin-4-one | 4 | 2-Methyl-2-phenyl-2H-chromene-4-carbaldehyde | 65 |

The transformation of benzoxazinones into tetrahydroacridines under Vilsmeier-Haack conditions is highly dependent on the starting isomer. While 2,3-dihydro-4H-1,3-benzoxazin-4-ones rearrange to form chromenes, it is their isomers, 1,2-dihydro-4H-3,1-benzoxazin-4-ones, that yield acridine derivatives. nih.gov The formylation of 3,1-benzoxazines at ambient temperature leads to the formation of acridin-9-one or 9-chloroacridine (B74977) derivatives, depending on the stoichiometry of the Vilsmeier reagent and the substrate's nature. nih.gov This highlights the distinct chemical pathways dictated by the specific arrangement of heteroatoms within the benzoxazinone ring.

Heterocyclic Transformations Leading to Novel Ring Systems

The 2,3-dihydro-4H-1,3-benzoxazin-4-one scaffold can be utilized as a building block for a variety of other heterocyclic systems, although this area is less explored compared to its isomer, 4H-3,1-benzoxazin-4-one. The latter readily reacts with various nitrogen nucleophiles, leading to ring-opening followed by recyclization to form important heterocycles like quinazolinones. iiste.orgchiet.edu.egraco.cat For instance, 2-ethoxy-(4H)-3,1-benzoxazin-4-one reacts with ethanolamine, aromatic amines, and amino acids to yield a diverse range of quinazolinone derivatives. iiste.org Similarly, a chalcone-bearing 4H-3,1-benzoxazin-4-one was transformed into benzoxazole, benzimidazole, and quinazolinone derivatives upon reaction with 2-aminophenol, o-phenylenediamine, and thiosemicarbazide, respectively. raco.catdeepdyve.com

While direct analogues for the 2,3-dihydro-4H-1,3-benzoxazin-4-one are not as extensively documented, the established reactivity of its isomer suggests a potential for similar transformations into other heterocyclic cores, representing an area for further investigation.

Dehydrogenation Attempts and Outcomes

The conversion of a dihydro-heterocyclic ring to its aromatic counterpart is a common synthetic transformation. However, in the case of 2,3-dihydro-4H-1,3-benzoxazin-4-one, there is a notable lack of specific research detailing its dehydrogenation or aromatization.

Electrophilic Aromatic Substitution on the Benzene Ring

The benzene ring of 2,3-dihydro-4H-1,3-benzoxazin-4-one is susceptible to electrophilic attack, a characteristic feature of aromatic compounds. The position of substitution is directed by the activating and deactivating effects of the fused heterocyclic ring. The ether oxygen (-O-) is an activating, ortho-, para-directing group due to its ability to donate electron density to the benzene ring through resonance. Conversely, the amide functionality (-NH-C=O-) is a deactivating group due to the electron-withdrawing nature of the carbonyl group. The interplay of these electronic effects governs the regioselectivity of electrophilic substitution reactions.

Detailed research findings on the direct electrophilic aromatic substitution of the parent 2,3-dihydro-4H-1,3-benzoxazin-4-one are limited in the available scientific literature. However, studies on related benzoxazinone derivatives provide valuable insights into the expected reactivity. For instance, research on the electrophilic substitution of the isomeric (2H)-1,4-benzoxazin-3(4H)-one has shown that substitution occurs preferentially at positions 6 and 8 of the aromatic ring. nih.gov

It is important to note that while general principles of electrophilic aromatic substitution are well-established, specific reaction conditions, such as the nature of the electrophile, solvent, and temperature, can significantly influence the outcome and regioselectivity of these reactions for any given substrate.

Currently, there is a lack of specific published research detailing the direct nitration of 2,3-dihydro-4H-1,3-benzoxazin-4-one. Based on the directing effects of the heterocyclic ring, nitration would be expected to yield a mixture of nitro-substituted products, with the positions ortho and para to the activating ether oxygen being the most likely sites of substitution.

Similarly, specific studies on the direct halogenation of 2,3-dihydro-4H-1,3-benzoxazin-4-one are not extensively documented. It is anticipated that halogenation would proceed at the activated positions of the benzene ring.

The Friedel-Crafts alkylation and acylation are fundamental electrophilic aromatic substitution reactions. wikipedia.org These reactions typically employ a strong Lewis acid catalyst to generate a carbocation or an acylium ion, which then attacks the aromatic ring. youtube.comsigmaaldrich.com There is a scarcity of specific research detailing the Friedel-Crafts reactions on the parent 2,3-dihydro-4H-1,3-benzoxazin-4-one. The presence of the amide group, which can coordinate with the Lewis acid catalyst, may complicate these reactions.

Due to the limited availability of direct experimental data for the electrophilic aromatic substitution on 2,3-dihydro-4H-1,3-benzoxazin-4-one, a data table for these specific reactions cannot be provided at this time. Further experimental investigation is required to fully characterize the reactivity of this compound under various electrophilic substitution conditions.

Advanced Spectroscopic and Structural Elucidation of 4h 1,3 Benzoxazin 4 One, 2,3 Dihydro

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy has been indispensable for the unambiguous assignment of the atomic framework of 2,3-dihydro-4H-1,3-benzoxazin-4-one.

Complete and unambiguous assignments for the ¹H and ¹³C NMR spectra have been achieved for the first time through a combination of one- and two-dimensional NMR experiments. mdpi.com The chemical shifts, recorded in deuterochloroform (CDCl₃), provide a detailed map of the electronic environment of each nucleus within the molecule. mdpi.com

The proton NMR spectrum shows characteristic signals for the methylene (B1212753) protons of the oxazine (B8389632) ring and the four distinct protons of the aromatic ring. mdpi.com Similarly, the ¹³C NMR spectrum displays signals for the eight carbon atoms, including the carbonyl carbon and the methylene carbon, alongside the six carbons of the benzene (B151609) ring. mdpi.com

Table 1: ¹H and ¹³C NMR Spectroscopic Data for 2,3-dihydro-4H-1,3-benzoxazin-4-one (in CDCl₃)

| Atom No. | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| 2 | 43.6 | 4.67 | d |

| 3 (NH) | - | 7.02 | br s |

| 4 (C=O) | 164.5 | - | - |

| 4a | 115.6 | - | - |

| 5 | 117.8 | 7.08 | d |

| 6 | 124.2 | 7.00 | t |

| 7 | 134.8 | 7.50 | t |

| 8 | 119.7 | 7.93 | d |

| 8a | 151.7 | - | - |

Data sourced from a 2024 study by MDPI. mdpi.com

The analysis of proton-proton (H-H) coupling constants provides significant insight into the connectivity of the aromatic system. mdpi.com Well-resolved signals in the ¹H NMR spectrum allowed for the precise determination of these coupling constants. mdpi.com

Table 2: H-H Coupling Constants (J, Hz) for the Aromatic Ring

| Coupling | Value (Hz) |

|---|---|

| J₅,₆ | 8.2 |

| J₆,₇ | 7.2 |

| J₇,₈ | 8.0 |

| J₅,₇ | 1.7 |

| J₆,₈ | 1.0 |

Data sourced from a 2024 study by MDPI. mdpi.com

In terms of conformation, the oxazine ring is not planar. X-ray structural data confirms that the C2 methylene group is positioned out of the plane of the benzoxazine (B1645224) ring system. mdpi.com Generally, 3,4-dihydro-2H-1,3-benzoxazines can exist in two primary conformations: a semi-chair and a semi-boat form. researchgate.net The specific structure of 2,3-dihydro-4H-1,3-benzoxazin-4-one features a half-chair conformation for the oxazine ring, which helps to maintain the planarity of the other ring members. mdpi.comnstda.or.th

A suite of two-dimensional NMR techniques was employed to corroborate the structural assignments. mdpi.com

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling correlations. sdsu.eduyoutube.com It was used to confirm the relationships between adjacent protons, particularly within the aromatic ring, verifying the coupling constants listed previously. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons directly to the carbons to which they are attached (one-bond ¹H-¹³C correlations). sdsu.eduyoutube.com This technique was crucial for definitively pairing each proton signal with its corresponding carbon signal in the heterocyclic and aromatic rings. mdpi.comresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range correlations between protons and carbons over two to three bonds (²JCH and ³JCH). sdsu.eduyoutube.com This was instrumental in piecing together the molecular skeleton by connecting fragments, for instance, by showing correlations from the N-H proton and the C2 methylene protons to the carbonyl carbon (C4). mdpi.comresearchgate.net

Together, these 2D NMR techniques provided an unambiguous and complete assignment of the molecule's NMR spectra. mdpi.com

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes

Infrared spectroscopy identifies the characteristic vibrational modes and functional groups present in the molecule. The IR spectrum of 2,3-dihydro-4H-1,3-benzoxazin-4-one displays key absorption bands that confirm its structure. mdpi.com

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type |

|---|---|

| 3296 | N-H stretching |

| 1675 | C=O (amide) stretching |

| 1609, 1487 | C=C aromatic stretching |

| 1238 | C-O-C asymmetric stretching |

Data sourced from a 2024 study by MDPI. mdpi.com

The strong absorption at 1675 cm⁻¹ is characteristic of the amide carbonyl group, while the peak at 3296 cm⁻¹ confirms the presence of the N-H bond. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum for 2,3-dihydro-4H-1,3-benzoxazin-4-one, recorded in methanol, shows a maximum absorption wavelength (λmax) at 297 nm. mdpi.com This absorption corresponds to the electronic transitions occurring within the conjugated system of the molecule. Related benzoxazine structures show broad absorption peaks in the range of 282–291 nm. mdpi.com

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive evidence for the solid-state structure of a molecule, revealing precise bond lengths, bond angles, and intermolecular interactions. The crystal structure of 2,3-dihydro-4H-1,3-benzoxazin-4-one has been determined, confirming its molecular connectivity and conformation. mdpi.com

The compound crystallizes in the monoclinic space group P2₁/n. mdpi.com In the solid state, the molecules form hydrogen-bonded dimers, where the N-H group of one molecule interacts with the carbonyl oxygen (C=O) of a neighboring molecule. mdpi.com This interaction is a key feature of its crystal packing. The analysis also confirms that the oxazine ring adopts a conformation where the C2 methylene carbon is out of the plane of the fused aromatic ring. mdpi.com

Table 4: Crystal Data and Structure Refinement for 2,3-dihydro-4H-1,3-benzoxazin-4-one

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₇NO₂ |

| Formula Weight | 149.15 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.4500(3) |

| b (Å) | 5.05307(19) |

| c (Å) | 21.1492(8) |

| β (°) | 94.081(3) |

| Volume (ų) | 687.55(5) |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.441 |

| Temperature (K) | 173 |

Data sourced from a 2024 study by MDPI. mdpi.com CCDC Deposition Number: 2373268.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

The solid-state architecture of 2,3-dihydro-4H-1,3-benzoxazin-4-one is characterized by specific intermolecular interactions that dictate its crystal packing. X-ray crystallography studies have revealed that the primary force governing the supramolecular assembly is hydrogen bonding. mdpi.com

In the crystal lattice, molecules of 2,3-dihydro-4H-1,3-benzoxazin-4-one form centrosymmetric dimers through intermolecular N—H···O=C hydrogen bonds. mdpi.com This interaction involves the amine proton (N-H) of one molecule and the carbonyl oxygen (C=O) of an adjacent molecule. The resulting structure is a distinct R²₂(8) graph-set motif, which is a common hydrogen-bonding pattern in systems containing amide functionalities. mdpi.com

The key parameters defining the geometry of the hydrogen bonds and the dimensions of the heterocyclic ring have been determined and are presented in the tables below.

Interactive Data Tables

Table 1: Heterocyclic Ring Dimensions for 2,3-dihydro-4H-1,3-benzoxazin-4-one mdpi.com

| Bond/Angle | Dimension (Å, °) |

| O1-C7a | 1.3734(7) |

| O1-C2 | 1.4589(7) |

| N3-C2 | 1.4533(8) |

| N3-C4 | 1.3571(8) |

| C4-C4a | 1.4608(8) |

| C4a-C7a | 1.3888(8) |

| C4-O4 | 1.2291(7) |

| C7a-O1-C2 | 116.35(4) |

| N3-C2-O1 | 110.15(5) |

| C4-N3-C2 | 123.39(5) |

| O4-C4-N3 | 120.30(6) |

| O4-C4-C4a | 123.01(6) |

| N3-C4-C4a | 116.69(5) |

| C7a-C4a-C4 | 119.38(5) |

| O1-C7a-C4a | 122.95(5) |

Table 2: Hydrogen Bonding Parameters for 2,3-dihydro-4H-1,3-benzoxazin-4-one mdpi.com

| D—H···A | d(D—H) / Å | d(H···A) / Å | d(D···A) / Å | ∠(DHA) / ° |

| N3—H3···O4ⁱ | 0.85(1) | 2.05(1) | 2.8959(7) | 172(1) |

| Symmetry code: (i) -x, -y+1, -z+1 |

Computational and Theoretical Investigations of 4h 1,3 Benzoxazin 4 One, 2,3 Dihydro

Density Functional Theory (DFT) Calculations on Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a important tool for investigating the electronic structure and reactivity of organic molecules, including benzoxazinone (B8607429) systems. These calculations provide valuable information about the distribution of electrons within the molecule and its susceptibility to chemical reactions.

DFT studies on related benzoxazinone derivatives have been performed to understand their fundamental properties. For instance, calculations on 2-phenyl-4H-3,1-benzoxazin-4-one have been carried out to analyze its vibrational spectra and first hyperpolarizability. researchgate.net Similarly, the structural, topological, and vibrational properties of 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one have been investigated using DFT, with a focus on predicting its reactivity through Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) analyses. researchgate.net These studies often involve the computation of key electronic parameters, as illustrated in the following table for a generic benzoxazinone derivative.

| Parameter | Description | Typical Calculated Value (for a related benzoxazinone) |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | -6.5 to -7.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | -1.5 to -2.5 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 4.0 to 5.0 eV |

| Mulliken Atomic Charges | Distribution of electron density among the atoms in the molecule. | Varies by atom |

| Dipole Moment | A measure of the overall polarity of the molecule. | 2.0 to 4.0 D |

The HOMO-LUMO energy gap is a particularly important descriptor of chemical reactivity. A smaller gap suggests that the molecule is more polarizable and has a higher chemical reactivity. researchgate.net For 2,3-dihydro-4H-1,3-benzoxazin-4-one, it is expected that the lone pairs on the oxygen and nitrogen atoms would contribute significantly to the HOMO, while the LUMO would be primarily located on the carbonyl group and the aromatic ring.

Quantum-Chemical Calculations for Molecular Properties

Quantum-chemical calculations are employed to determine a range of molecular properties, including vibrational frequencies, which can be correlated with experimental infrared (IR) and Raman spectra. These calculations are instrumental in confirming the structure of synthesized compounds.

For various benzoxazinone derivatives, theoretical vibrational wavenumbers have been computed using methods like Hartree-Fock and DFT with different basis sets (e.g., 6-31G* and 6-311++G). researchgate.net The calculated frequencies are often scaled to better match experimental data. For example, in a study on 2-(4-chlorophenyl)-4H-3,1-benzoxazin-4-one, harmonic vibrational wavenumbers were calculated at the B3LYP/6-31G* and B3LYP/6-311++G levels of theory. researchgate.net

The table below presents a hypothetical summary of calculated vibrational frequencies for key functional groups in 2,3-dihydro-4H-1,3-benzoxazin-4-one, based on typical values for related structures. mdpi.comscirp.org

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3300 - 3500 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (aliphatic) | Stretching | 2850 - 3000 |

| C=O (amide) | Stretching | 1650 - 1690 |

| C=C (aromatic) | Stretching | 1450 - 1600 |

| C-O-C (ether) | Asymmetric Stretching | 1200 - 1275 |

These theoretical spectra aid in the detailed assignment of experimental vibrational bands, providing a deeper understanding of the molecule's structure.

Conformational Analysis Studies

The three-dimensional structure of a molecule is critical to its properties and biological activity. Conformational analysis studies explore the different spatial arrangements of atoms that can be achieved through rotation about single bonds.

For the 2,3-dihydro-4H-1,3-benzoxazin-4-one scaffold, the six-membered oxazine (B8389632) ring is not planar. Studies on related 3,4-dihydro-2H-1,3-benzoxazines have shown that the oxazine ring can adopt two basic conformations: a semi-chair and a semi-boat form. researchgate.net In the case of 3-(furan-2-ylmethyl)-6-methyl-3,4-dihydro-2H-benzo[e] nih.govrdd.edu.iqoxazine, X-ray crystallography revealed that the oxazine ring adopts a half-chair conformation. mdpi.com For a related 2,3-diphenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one, the thiazine (B8601807) ring was found to have an envelope conformation. nih.gov

The relative energies of these different conformers can be calculated to determine the most stable structure. The table below summarizes possible conformations for the oxazine ring in 2,3-dihydro-4H-1,3-benzoxazin-4-one and their general stability characteristics.

| Conformation | Description | Expected Relative Stability |

|---|---|---|

| Half-Chair | One atom is out of the plane of the other five. This conformation often minimizes steric strain. | Generally the most stable |

| Envelope | One atom is puckered out of the plane of the other five, which are coplanar. | Can be a stable conformation |

| Boat/Twist-Boat | A higher energy conformation that can be an intermediate in the interconversion between other forms. | Generally less stable |

The specific conformation adopted by 2,3-dihydro-4H-1,3-benzoxazin-4-one would depend on the substitution pattern and the intermolecular forces in its environment.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to model the step-by-step mechanism of chemical reactions, including the identification of intermediates and transition states. This provides a detailed understanding of how a reaction proceeds and can help in optimizing reaction conditions.

The synthesis of benzoxazin-4-ones can occur through various routes, and computational modeling can elucidate the preferred pathways. For example, the gold(I)-catalyzed cycloisomerization of N-(2-alkynyl)aryl benzamides to form 4H-benzo[d] nih.govrdd.edu.iqoxazines has been proposed to proceed via a chemoselective 6-exo-dig cyclization. nih.gov Computational studies could confirm the stereoselectivity of this reaction by modeling the transition state of the oxygen attack on the alkyne.

In another instance, the formation of a molecule containing a benzo nih.govpjps.pkoxazin-3(4H)-one moiety was rationalized through a proposed Favorskii-like rearrangement, with DFT calculations suggesting that the energy barriers could be overcome to yield the thermodynamically favorable product. nih.gov The hydrolysis of 1,2-dihydro-3,1-benzoxazin-4-one derivatives has also been studied, indicating their potential as prodrugs that can be converted to the active drug under physiological conditions. researchgate.net

A hypothetical reaction pathway for the formation of the 2,3-dihydro-4H-1,3-benzoxazin-4-one ring from a suitable precursor could be modeled to determine the energetics of each step, as outlined in the table below.

| Reaction Step | Description | Computational Data Obtained |

|---|---|---|

| Reactant Complex | Initial association of reacting molecules. | Structure and energy |

| Transition State 1 | Highest energy point for the first bond formation/cleavage. | Structure, energy, and imaginary frequency |

| Intermediate | A metastable species formed during the reaction. | Structure and energy |

| Transition State 2 | Highest energy point for the subsequent reaction step. | Structure, energy, and imaginary frequency |

| Product Complex | Final association of product molecules. | Structure and energy |

Such detailed modeling provides a powerful complement to experimental studies of reaction mechanisms.

In Silico Prediction of Molecular Interactions with Biological Targets

The benzoxazinone scaffold is present in many biologically active compounds, and computational methods are widely used to predict and analyze their interactions with biological targets. Molecular docking is a key technique in this area, which predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

Several in silico studies have been conducted on benzoxazinone derivatives to explore their potential as therapeutic agents. For example, 2-(3,4-dichlorophenyl)-4H-benzo[d] nih.govrdd.edu.iqoxazin-4-one was identified through in silico screening and subsequently synthesized and tested for its anticancer activity against MCF-7 cells, with Methionyl-tRNA synthetase as the target. nih.gov In another study, new 2,3-substituted nih.govrdd.edu.iqbenzooxazin-4-one derivatives were docked into the active sites of bacterial proteins from E. coli (undecaprenyl diphosphate (B83284) synthase, PDB ID: 4H2M) and S. aureus (dihydrofolate reductase, PDB ID: 3FYV) to predict their antibacterial activity. rdd.edu.iq Furthermore, molecular docking and molecular dynamics simulations have been used to investigate 1,3-benzoxazine derivatives as potential antimalarial agents by targeting the Plasmodium falciparum PfATP4 receptor. researchgate.net

The following table summarizes some of the biological targets that have been investigated for their interaction with benzoxazinone-related structures using in silico methods.

| Biological Target | Therapeutic Area | Key Interacting Residues (Example) | Reference |

|---|---|---|---|

| Methionyl-tRNA Synthetase (1PG2) | Anticancer | Not specified | nih.gov |

| E. coli Undecaprenyl Diphosphate Synthase (4H2M) | Antibacterial | Not specified | rdd.edu.iq |

| S. aureus Dihydrofolate Reductase (3FYV) | Antibacterial | Not specified | rdd.edu.iq |

| P. falciparum PfATP4 Receptor (2DQS) | Antimalarial | Not specified | researchgate.net |

| Acetylcholinesterase | Anti-Alzheimer's | Not specified | nih.gov |

These computational predictions are invaluable for rational drug design, helping to prioritize compounds for synthesis and biological testing. Molecular dynamics simulations can further refine these predictions by assessing the stability of the ligand-protein complex over time. researchgate.net

Q & A

Q. What are the common synthetic routes for preparing 2,3-dihydro-4H-1,3-benzoxazin-4-one derivatives?

Methodological Answer: The synthesis of 2,3-dihydro-4H-1,3-benzoxazin-4-one derivatives typically involves condensation reactions. For example:

- Condensation with aldehydes and urea : Reacting substituted phenols or naphthols with aldehydes and urea under acidic conditions yields dihydro-oxazinone derivatives .

- Cyclization of intermediates : 2,3-Dihydro derivatives can be formed via cyclization of 2-hydroxyethyl intermediates, as demonstrated in the preparation of antimicrobial agents .

- Reagents : Use of catalysts like acetic acid or trifluoroacetic acid to facilitate ring closure.

Q. Key Reaction Example :

2-Naphthol + Benzaldehyde + Urea → Dihydro-1-arylnaphtho[1,3]oxazin-4-one

Conditions: Reflux in ethanol with HCl (6–8 hrs) [[10]].

Q. How is X-ray crystallography applied to determine the structure of 2,3-dihydro-4H-1,3-benzoxazin-4-one derivatives?

Methodological Answer: X-ray crystallography remains the gold standard for structural elucidation:

- Data collection : Single-crystal diffraction data are collected using synchrotron or laboratory X-ray sources.

- Software tools :

- Validation : The final structure is validated using metrics like R-factor (<5%) and residual electron density analysis .

Example :

The crystal structure of 2,3-diphenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one (a related derivative) was resolved using SHELXL-2018, revealing a planar benzoxazinone core with a dihedral angle of 85.2° between phenyl substituents .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectral data (e.g., NMR) and crystallographic results for dihydro-benzoxazinone derivatives?

Methodological Answer: Contradictions may arise due to dynamic processes (e.g., tautomerism) or crystal packing effects. Strategies include:

- Variable-temperature NMR : To detect conformational flexibility or hydrogen-bonding shifts in solution .

- DFT calculations : Compare optimized geometries (B3LYP/6-311++G(d,p)) with crystallographic data to identify discrepancies .

- Complementary techniques : Pair solid-state NMR with X-ray data to assess packing-induced distortions .

Case Study :

For 3-hydroxy-1,2,3-benzotriazin-4(3H)-one, dynamic NMR revealed equilibrium between enol and keto tautomers, explaining discrepancies in solution vs. solid-state data .

Q. What experimental approaches are used to investigate the biological activity of 2,3-dihydro-4H-1,3-benzoxazin-4-one derivatives?

Methodological Answer: Biological studies focus on structure-activity relationships (SAR) and target modulation:

- Receptor binding assays : For cholinergic M1 receptor modulators (e.g., radioligand displacement assays using [³H]-N-methylscopolamine) .

- Enzyme inhibition : Kinase or protease inhibition assays (e.g., IC₅₀ determination via fluorescence polarization).

- In vivo models : Rodent studies for pharmacokinetics and toxicity profiling (e.g., metabolic stability in liver microsomes) .

Example :

A derivative with a 2-chloroethyl substituent showed potent M1 receptor modulation (EC₅₀ = 12 nM) in HEK293 cells, linked to its planar benzoxazinone core enhancing receptor binding .

Q. How can researchers mitigate instability issues in reactive 2,3-dihydro-4H-1,3-benzoxazin-4-one intermediates?

Methodological Answer: Reactive intermediates (e.g., 2-(2-chloroethyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one) require careful handling:

Q. Stability Data :

| Derivative | Half-life (25°C) | Decomposition Product |

|---|---|---|

| 2-Chloroethyl derivative | 2.5 hrs | 4-oxo-6-amino-1,3-benzoxazine |

Q. What computational methods are employed to predict the physicochemical properties of dihydro-benzoxazinone derivatives?

Methodological Answer:

- Molecular docking (AutoDock Vina) : To predict binding affinities for target receptors (e.g., M1 muscarinic) .

- ADMET prediction (SwissADME) : Estimates logP, solubility, and blood-brain barrier penetration .

- DFT-based descriptors : HOMO-LUMO gaps and electrostatic potential maps correlate with antioxidant activity in flavonoid analogs .

Example :

For taxifolin (a flavanonol analog), DFT calculations (B3LYP/6-31G*) showed a HOMO-LUMO gap of 4.8 eV, consistent with its radical scavenging efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.